molecular formula C9H12N2O4 B2376749 Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate CAS No. 402848-96-8

Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate

Cat. No.: B2376749
CAS No.: 402848-96-8
M. Wt: 212.205
InChI Key: RIWSXLGWFYNTFB-UHFFFAOYSA-N
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Description

Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate is a chemical compound with significant importance in organic chemistry. It is a derivative of tetrahydropyrimidine, a heterocyclic compound containing a six-membered ring with two nitrogen atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate typically involves the reaction of tert-butyl acetoacetate with urea under acidic conditions. The reaction proceeds through a cyclization process, forming the tetrahydropyrimidine ring. The general reaction conditions include:

    Reagents: Tert-butyl acetoacetate, urea.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction typically takes several hours to complete.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyrimidine derivatives, while reduction can produce dihydropyrimidine compounds. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting metabolic and infectious diseases.

    Industry: The compound is used in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 2,4-dioxopiperidine-1-carboxylate: This compound has a similar structure but contains a piperidine ring instead of a tetrahydropyrimidine ring.

    Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Another similar compound with a piperidine ring and different substituents.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2,4-dioxopyrimidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-4-6(12)10-7(11)13/h4-5H,1-3H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWSXLGWFYNTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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